2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride
Overview
Description
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, also known as AMEP, is a synthetic compound composed of a pyridazinone ring, thiophene, and an amino-methyl-ethyl group. It has been studied for its potential use in scientific research and laboratory experiments, as it is believed to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
A substantial amount of research has been dedicated to synthesizing novel compounds and exploring their chemical reactivities. For instance, the reaction of certain thiophene derivatives with enaminonitriles has led to the development of compounds with potential antimicrobial activities by yielding amide and phenyl hydrazone derivatives that were further cyclized to produce pyridazine and pyridine derivatives (Mohareb, Al-Omran, & Ho, 2002). Similarly, an efficient synthesis pathway has been established for spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showing significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
Biological Activities and Applications
The biological activities of compounds related to the query chemical have been extensively studied. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal and bleaching activities, indicating their potential use in agricultural applications (Xu et al., 2008). Another study focused on the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, revealing their conversion into compounds with moderate antimicrobial activities, although most tested compounds were found to be almost inactive (Alonazy, Al-Hazimi, & Korraa, 2009).
Anticancer Potential
Recent studies have also highlighted the anticancer potential of related compounds. Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized, characterized, and evaluated for their antitumor activities, demonstrating significant inhibitory effects on cancer cell lines, thus indicating a promising avenue for anticancer drug development (Qin et al., 2020).
properties
IUPAC Name |
2-(1-aminopropan-2-yl)-6-thiophen-2-ylpyridazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-8(7-12)14-11(15)5-4-9(13-14)10-3-2-6-16-10;/h2-6,8H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRJGWNFUCKRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C(=O)C=CC(=N1)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1-methyl-ethyl)-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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